molecular formula C17H19NO3 B269393 3-ethoxy-N-(3-ethoxyphenyl)benzamide

3-ethoxy-N-(3-ethoxyphenyl)benzamide

Cat. No. B269393
M. Wt: 285.34 g/mol
InChI Key: FYDXCLIJGVVPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(3-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it is believed to act as a TRPV1 antagonist, which prevents the activation of TRPV1 channels by endogenous ligands such as capsaicin. TRPV1 channels are involved in the transmission of pain and inflammation signals, and their inhibition by 3-ethoxy-N-(3-ethoxyphenyl)benzamide leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, 3-ethoxy-N-(3-ethoxyphenyl)benzamide has been shown to exhibit antioxidant properties. It has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-(3-ethoxyphenyl)benzamide in lab experiments is its specificity for TRPV1 channels. This allows researchers to study the role of TRPV1 channels in pain and inflammation without affecting other signaling pathways. However, one limitation of using 3-ethoxy-N-(3-ethoxyphenyl)benzamide is its relatively low potency compared to other TRPV1 antagonists.

Future Directions

There are several future directions for research on 3-ethoxy-N-(3-ethoxyphenyl)benzamide. One area of interest is the development of more potent TRPV1 antagonists based on the structure of 3-ethoxy-N-(3-ethoxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 3-ethoxy-N-(3-ethoxyphenyl)benzamide, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-ethoxy-N-(3-ethoxyphenyl)benzamide and its effects on other signaling pathways.
In conclusion, 3-ethoxy-N-(3-ethoxyphenyl)benzamide is a valuable tool compound in scientific research due to its unique pharmacological properties. Its specificity for TRPV1 channels allows for the study of pain and inflammation signaling pathways without affecting other pathways. Further research on 3-ethoxy-N-(3-ethoxyphenyl)benzamide may lead to the development of more potent TRPV1 antagonists and potential therapeutic applications in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 3-ethoxy-N-(3-ethoxyphenyl)benzamide involves the reaction between 3-ethoxyaniline and 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified using column chromatography to obtain a white crystalline solid.

Scientific Research Applications

3-ethoxy-N-(3-ethoxyphenyl)benzamide is widely used in scientific research for its unique pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been used as a tool compound to study the role of TRPV1 channels in pain and inflammation.

properties

Product Name

3-ethoxy-N-(3-ethoxyphenyl)benzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-ethoxy-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-20-15-9-5-7-13(11-15)17(19)18-14-8-6-10-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

FYDXCLIJGVVPBS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC

Origin of Product

United States

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